8-CHLORO-2,3,4,5-TETRAHYDRO-5-PHENYL-1H-3-BENZAZEPIN-7-OL-(5R) 8-CHLORO-2,3,4,5-TETRAHYDRO-5-PHENYL-1H-3-BENZAZEPIN-7-OL-(5R)
Brand Name: Vulcanchem
CAS No.: 106648-57-1
VCID: VC0017629
InChI: InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1
SMILES: C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Molecular Formula: C16H16ClNO
Molecular Weight: 273.75 g/mol

8-CHLORO-2,3,4,5-TETRAHYDRO-5-PHENYL-1H-3-BENZAZEPIN-7-OL-(5R)

CAS No.: 106648-57-1

Main Products

VCID: VC0017629

Molecular Formula: C16H16ClNO

Molecular Weight: 273.75 g/mol

8-CHLORO-2,3,4,5-TETRAHYDRO-5-PHENYL-1H-3-BENZAZEPIN-7-OL-(5R) - 106648-57-1

CAS No. 106648-57-1
Product Name 8-CHLORO-2,3,4,5-TETRAHYDRO-5-PHENYL-1H-3-BENZAZEPIN-7-OL-(5R)
Molecular Formula C16H16ClNO
Molecular Weight 273.75 g/mol
IUPAC Name (5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Standard InChI InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1
Standard InChIKey ZVKJSJAERRMBMR-CQSZACIVSA-N
Isomeric SMILES C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
SMILES C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
Canonical SMILES C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3
PubChem Compound 13625433
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator